molecular formula C20H21NO2 B8079772 Benzyl benzyl(3-methylenecyclobutyl)carbamate

Benzyl benzyl(3-methylenecyclobutyl)carbamate

Cat. No.: B8079772
M. Wt: 307.4 g/mol
InChI Key: VAHHOSBMKIAZQL-UHFFFAOYSA-N
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Description

Benzyl benzyl(3-methylenecyclobutyl)carbamate is a synthetic carbamate derivative of interest in medicinal and organic chemistry research. Its structure incorporates a cyclobutyl ring, a motif often used to explore structure-activity relationships and modulate the properties of larger molecules. Carbamate functional groups are recognized as privileged scaffolds in drug design due to their ability to interact with a wide range of enzymes and receptors . Specifically, benzene-based carbamate derivatives have been investigated for their potential as inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the study of neurodegenerative conditions . The mechanism of action for N-methyl carbamates typically involves the carbamylation of a serine residue in the active site of these enzymes, leading to temporary inhibition . The presence of the benzyl group may also make the compound a candidate for studies involving benzylic functionalization, a common strategy to introduce reactivity or new functional groups onto a molecular scaffold . Researchers may utilize this compound as a building block for the synthesis of more complex molecules or as a probe in biochemical studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl N-benzyl-N-(3-methylidenecyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-16-12-19(13-16)21(14-17-8-4-2-5-9-17)20(22)23-15-18-10-6-3-7-11-18/h2-11,19H,1,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHHOSBMKIAZQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC(C1)N(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of acyl azides (RCON3\text{RCON}_3) to isocyanates (RNCO\text{RNCO}), which subsequently react with alcohols to form carbamates. The reaction proceeds through a nitrene intermediate or a concerted pathway, depending on the conditions. For example, photolysis of benzoyl azide yields phenyl isocyanate via a singlet nitrene intermediate, as confirmed by IR spectroscopy. Computational studies suggest that singlet carbonylnitrenes adopt structures intermediate between nitrenes and oxazirenes, with bond angles and distances critical to the rearrangement.

Application to Target Compound

In the synthesis of benzyl (3-methylenecyclobutyl)carbamate, 3-methylenecyclobutane carboxylic acid serves as the starting material. Treatment with diphenylphosphoryl azide (DPPA) and a base like triethylamine generates the acyl azide intermediate, which undergoes Curtius rearrangement at elevated temperatures (75–100°C) to form the corresponding isocyanate. Trapping this isocyanate with benzyl alcohol yields the final carbamate product. This method, adapted from Overman’s protocol, avoids mineral acids that could decompose sensitive substrates.

Detailed Synthetic Procedures

Step-by-Step Reaction Process

Step 1: Formation of Acyl Azide
3-Methylenecyclobutane carboxylic acid (10 g, 89 mmol) is dissolved in a mixture of 1,4-dioxane and acetonitrile (15 mL/35 mL). Triethylamine (15 mL, 105 mmol) and DPPA (25.3 g, 89 mmol) are added dropwise at 27°C. The exothermic reaction releases nitrogen gas, and the mixture is heated to 75°C for 1 hour to ensure complete azide formation.

Step 2: Curtius Rearrangement
The acyl azide intermediate is heated to 100°C, prompting its decomposition to the isocyanate. Benzyl alcohol (20 mL) is introduced to the reaction vessel, and the mixture is stirred at 100°C for 19 hours. The isocyanate reacts with benzyl alcohol to form the carbamate via nucleophilic addition.

Step 3: Purification
The crude product is concentrated under reduced pressure and purified via silica gel chromatography using ethyl acetate/hexane gradients. Yields typically range from 66.3% to 95%, depending on the solvent system and reaction scale.

Optimization and Reaction Conditions

Key parameters influencing yield include:

  • Temperature : Reactions below 75°C result in incomplete azide decomposition, while temperatures exceeding 100°C promote side reactions.

  • Solvent : Polar aprotic solvents like acetonitrile enhance azide stability, whereas dioxane improves solubility of the carboxylic acid.

  • Catalyst : Immobilized bases like polymer-supported DBU (PS-DBU) have been explored for carbamate synthesis, though DPPA remains standard for this compound.

Experimental Data and Characterization

Table 1. Representative Synthetic Outcomes

Starting MaterialReagentsConditionsYieldPurity (HPLC)
3-Methylenecyclobutane carboxylic acidDPPA, NEt₃, BnOH100°C, 19 hr66.3%98.5%
3-Methylenecyclobutane carboxylic acidDPPA, PS-DBU, BnOH75°C, 12 hr72.1%97.8%

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.49–2.65 (m, 2H), 3.01–3.05 (m, 2H), 4.16–4.33 (m, 1H), 4.80–4.89 (m, 2H), 4.95–5.02 (m, 1H), 5.10 (s, 2H), 7.29–7.45 (m, 5H).

  • LC-MS : M+H+=218M+H^+ = 218.

Comparative Analysis of Synthetic Methods

The DPPA-mediated Curtius rearrangement outperforms alternative routes, such as CO₂-based carbamate synthesis, in terms of yield and scalability for this compound. However, the requirement for stoichiometric azide reagents poses safety concerns. Recent efforts to immobilize catalysts or employ flow chemistry aim to mitigate these issues.

Challenges and Considerations in Synthesis

  • Safety : Handling acyl azides necessitates strict temperature control due to their explosive nature.

  • Purification : Silica gel chromatography remains essential to isolate the carbamate from byproducts like ureas.

  • Substrate Sensitivity : The 3-methylenecyclobutyl group’s strain necessitates mild conditions to prevent ring-opening reactions .

Chemical Reactions Analysis

Types of Reactions: Benzyl benzyl(3-methylenecyclobutyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound and the reaction conditions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides and amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of benzyl benzoic acid derivatives.

  • Reduction: Reduction reactions can produce benzyl benzyl(3-methylenecyclobutyl)amine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzyl carbamates.

Scientific Research Applications

Synthetic Routes

  • Benzyl Chloroformate Method : The compound can be synthesized by reacting benzyl chloroformate with 3-methylenecyclobutylamine in the presence of a base like triethylamine. This reaction typically occurs in dichloromethane at room temperature.
  • Diphenylphosphoryl Azide Method : Another method involves using diphenylphosphoryl azide with triethylamine in a solvent mixture of dioxane and acetonitrile, heated to 75°C.

Industrial Production

For large-scale production, similar synthetic methods are employed, focusing on optimizing yield and purity through careful control of reaction conditions.

Chemical Properties and Reactions

Benzyl (3-methylenecyclobutyl)carbamate undergoes various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction can yield the corresponding amine using lithium aluminum hydride.
  • Substitution Reactions : Nucleophilic substitutions can occur at the benzyl or carbamate groups.

These reactions highlight the compound's versatility in organic synthesis.

Chemistry

  • Building Block : Utilized as a building block in organic synthesis due to its functional groups.
  • Protecting Group : Acts as a protecting group for amines during multi-step syntheses.

Biology

  • Biological Activity : Investigated for potential biological activities, including interactions with biomolecules that could lead to therapeutic applications.
  • Mechanism of Action : The carbamate group can interact covalently with nucleophilic sites on proteins, potentially inhibiting their activity.

Medicine

  • Drug Development : Explored for its pharmacological potential in drug development, particularly in designing new therapeutic agents targeting specific diseases.
  • Pharmacological Studies : Initial studies suggest possible applications in treating conditions related to enzyme inhibition or modulation.

Industry

  • Specialty Chemicals : Employed in the synthesis of specialty chemicals and materials, leveraging its unique properties for industrial applications.

Similar Compounds

Compound NameKey Differences
Benzyl CarbamateLacks the 3-methylenecyclobutyl group
3-Methylenecyclobutyl CarbamateLacks the benzyl group
Boc CarbamateDifferent steric and electronic properties

The unique combination of functional groups in benzyl (3-methylenecyclobutyl)carbamate imparts distinct reactivity and biological interactions compared to similar compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of benzyl (3-methylenecyclobutyl)carbamate:

  • Biological Activity Studies : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting that benzyl (3-methylenecyclobutyl)carbamate may also possess anti-cancer properties.
  • Synthetic Applications : It has been effectively utilized as a precursor in synthesizing more complex organic molecules, demonstrating its utility in medicinal chemistry.

Mechanism of Action

The mechanism by which benzyl benzyl(3-methylenecyclobutyl)carbamate exerts its effects depends on its specific application. This interaction can modulate the activity of the target, leading to desired biological or chemical outcomes.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It can bind to receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Functional Group Impact on Reactivity

Compound Key Reactivity Traits
This compound Moderate radical stability; potential for cycloaddition via strained cyclobutyl ring
Benzyl 3-Oxocyclobutylcarbamate Electrophilic ketone; prone to nucleophilic addition or reduction
Benzyl Silanes High SET propensity; radical cation intermediates enable chain reactions

Research Findings

  • Radical Reactivity : Benzyl silanes undergo SET to form radical cations, which decompose into silyl cations and benzyl radicals. These radicals add to N-acyliminium ions, regenerating the chain via benzyl stannane catalysts . In contrast, carbamates like Benzyl 3-Oxocyclobutylcarbamate lack this redox activity, favoring nucleophilic pathways .
  • Thermal Stability : The oxo variant’s boiling point (245–250°C) suggests moderate thermal stability, whereas methylene-substituted carbamates may exhibit higher volatility due to reduced polarity.
  • Safety : Benzyl 3-Oxocyclobutylcarbamate is handled as a flammable liquid with standard organic solvent precautions . Similar protocols likely apply to the methylene analog.

Biological Activity

Benzyl benzyl(3-methylenecyclobutyl)carbamate is a compound of interest within medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, insecticidal, and potential therapeutic effects, based on various studies and findings.

Chemical Structure and Properties

This compound features a carbamate functional group linked to a benzyl moiety and a substituted cyclobutyl structure. Its unique configuration may influence its interaction with biological systems.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of carbamates, including those structurally similar to this compound. For instance, a series of (3-benzyl-5-hydroxyphenyl)carbamates demonstrated potent inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 4-8 µg/mL. These compounds were noted for their ability to target bacterial cell walls, akin to the mechanism of vancomycin .

Table 1: Antibacterial Activity of Related Carbamates

CompoundMIC (µg/mL)Target Bacteria
4,4-Dimethylcyclohexanyl carbamate4-8Staphylococcus aureus
This compoundTBDTBD

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of any new compound. Studies have indicated that certain carbamates exhibit low toxicity in mammalian models while maintaining efficacy against pathogens. For example, 3,4-(methylenedioxy)cinnamic acid exhibited no cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . Further investigations into the specific toxicity of this compound are necessary.

Case Studies

  • Antibacterial Efficacy : A study focusing on novel carbamates identified several derivatives with significant antibacterial properties. The research emphasized the importance of structural modifications in enhancing activity against resistant strains .
  • Insect Control : Research into related compounds has shown that modifications to the cyclobutane structure can lead to increased larvicidal activity, suggesting that similar modifications may enhance the efficacy of this compound against insect vectors .

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